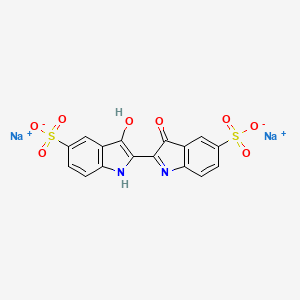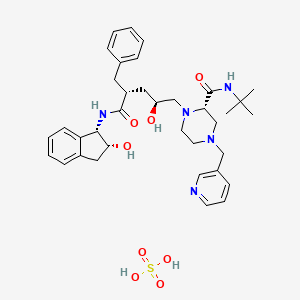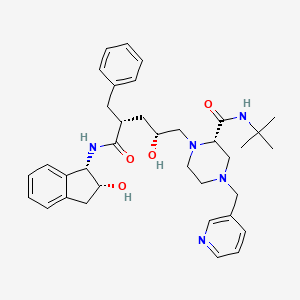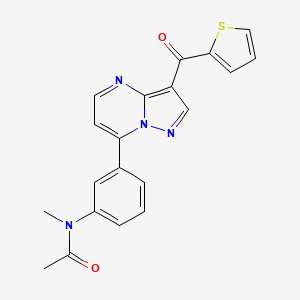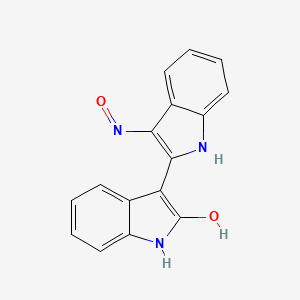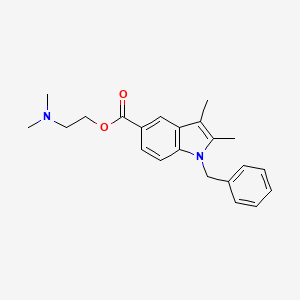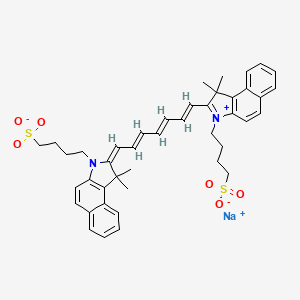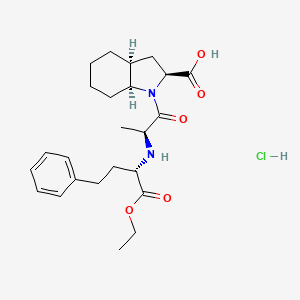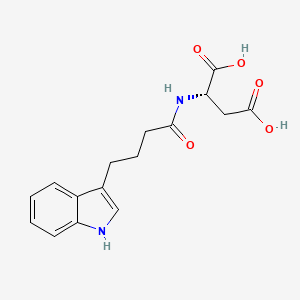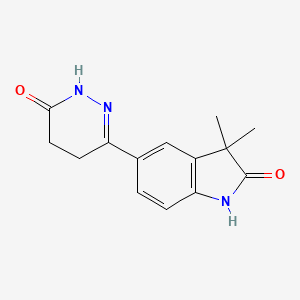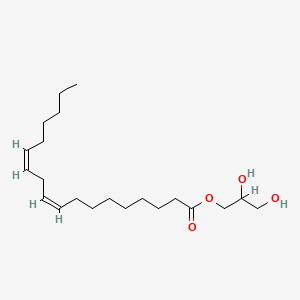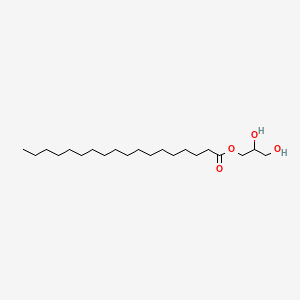![molecular formula C30H50O2 B1671956 (3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hidroxi-6-metilhept-5-en-2-il]-4,4,10,13,14-pentametil-2,3,5,6,7,11,12,15,16,17-decahidro-1H-ciclopenta[a]fenantren-3-ol CAS No. 35963-37-2](/img/structure/B1671956.png)
(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hidroxi-6-metilhept-5-en-2-il]-4,4,10,13,14-pentametil-2,3,5,6,7,11,12,15,16,17-decahidro-1H-ciclopenta[a]fenantren-3-ol
Descripción general
Descripción
El Inotodiol es un compuesto triterpenoide de tipo lanostano aislado del hongo Chaga (Inonotus obliquus). Es conocido por sus potentes propiedades antiinflamatorias, antioxidantes y anticancerígenas . El compuesto ha ganado una atención significativa en la industria farmacéutica debido a sus posibles aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
El inotodiol tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
El inotodiol ejerce sus efectos a través de varios objetivos y vías moleculares. Se sabe que el compuesto inhibe la actividad de ciertas enzimas y proteínas involucradas en la inflamación y la progresión del cáncer. También modula la respuesta inmunitaria al regular la producción de citocinas proinflamatorias . El mecanismo de acción exacto implica la interacción del inotodiol con objetivos moleculares específicos, lo que lleva a la inhibición de la proliferación celular y la inducción de la apoptosis .
Safety and Hazards
Inotodiol showed a unique immunosuppressive property with a preference for mast cells . It exerted a mast cell-stabilizing activity equally potent to dexamethasone in mouse anaphylaxis models when orally administered in a lipid-based formulation . Importantly, considering the no-observed-adverse-effect level of inotodiol was over 15 times higher than dexamethasone, its therapeutic index would be at least eight times better .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The difference in the hydroxyl group at C-22 of Inotodiol has shown the distinctive physicochemical properties of Inotodiol compared with cholesterol and lanosterol . This difference in the hydroxyl group at C-22 of Inotodiol has shown the distinctive physicochemical properties of Inotodiol compared with cholesterol and lanosterol .
Cellular Effects
Inotodiol has been reported to have anti-cancer activity . It has been found to act on various cancer cells such as those of the Michigan cancer foundation-7 breast adenocarcinoma cell line and the P388 and L1210 leukemia cell lines .
Molecular Mechanism
It is known that Inotodiol exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Inotodiol exhibits a melting point (192.06 C) much higher than lanosterol and cholesterol . The solubility of Inotodiol in organic solvents is notably lower than those of the other two sterols .
Dosage Effects in Animal Models
The pharmacokinetic analysis of Inotodiol microemulsion in oral administration of 4.5 mg/kg exhibited AUC0–24h = 341.81 (ng h/mL), and Cmax = 88.05 (ng/mL) . Notably, when the dose increased from 4.5 to 8.0 mg/kg, the bioavailability of Inotodiol decreased from 41.32% to 33.28% .
Metabolic Pathways
It is known that Inotodiol interacts with various enzymes and cofactors .
Transport and Distribution
It is known that Inotodiol interacts with various transporters and binding proteins .
Subcellular Localization
It is known that Inotodiol may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El inotodiol se extrae principalmente del hongo Chaga. El proceso de extracción implica optimizar el solvente utilizado para la extracción y purificación para lograr una alta pureza. Un nuevo método desarrollado para producir inotodiol de alta pureza implica el uso de solventes específicos y técnicas de purificación, lo que resulta en una pureza superior al 97% y un rendimiento de purificación del 33.6% .
Métodos de producción industrial
La producción industrial de inotodiol todavía es desafiante debido a su complejo proceso de extracción. Los avances recientes han llevado al desarrollo de métodos eficientes para la producción a gran escala. Un método de este tipo implica el uso de sistemas de entrega basados en tensioactivos no iónicos para mejorar la biodisponibilidad del inotodiol .
Análisis De Reacciones Químicas
Tipos de reacciones
El inotodiol experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar su actividad biológica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran inotodiol incluyen agentes oxidantes, agentes reductores y catalizadores. Las condiciones de reacción normalmente implican temperaturas controladas y niveles de pH para asegurar las transformaciones químicas deseadas.
Principales productos formados
Los principales productos formados a partir de las reacciones que involucran inotodiol incluyen varios derivados con actividades biológicas mejoradas. Estos derivados se utilizan a menudo en investigaciones científicas adicionales para explorar sus posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
El inotodiol es único en comparación con otros compuestos similares debido a su estructura química y actividades biológicas distintas. Algunos compuestos similares incluyen:
Lanosterol: Un precursor del inotodiol con diferentes propiedades fisicoquímicas.
Colesterol: Otro esterol con funciones biológicas distintas y puntos de fusión más bajos en comparación con el inotodiol.
La singularidad del inotodiol radica en su grupo hidroxilo específico en C-22, que contribuye a sus propiedades fisicoquímicas distintivas y actividades biológicas mejoradas .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Inotodiol involves the conversion of a triterpenoid precursor, 3β-acetoxy-lanosta-8,24-diene-21-oic acid, into Inotodiol through a series of chemical reactions.", "Starting Materials": [ "3β-acetoxy-lanosta-8,24-diene-21-oic acid", "Lithium aluminum hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform", "Methanol", "Water" ], "Reaction": [ "Reduction of 3β-acetoxy-lanosta-8,24-diene-21-oic acid with lithium aluminum hydride in dry ether to yield 3β-hydroxy-lanosta-8,24-diene-21-oic acid", "Conversion of 3β-hydroxy-lanosta-8,24-diene-21-oic acid to its methyl ester by refluxing with methanol and hydrochloric acid", "Reduction of the methyl ester with sodium borohydride in methanol to yield 3β-hydroxy-lanosta-8,24-diene-21-oic acid methyl ester", "Hydrolysis of the methyl ester with sodium hydroxide in methanol-water to yield 3β-hydroxy-lanosta-8,24-diene-21-oic acid", "Conversion of 3β-hydroxy-lanosta-8,24-diene-21-oic acid to 3β-hydroxy-lanosta-8,24-diene-21-aldehyde by oxidation with acetic acid and sodium chlorite", "Reduction of 3β-hydroxy-lanosta-8,24-diene-21-aldehyde with sodium borohydride in methanol to yield Inotodiol", "Purification of Inotodiol by extraction with chloroform and methanol" ] } | |
Número CAS |
35963-37-2 |
Fórmula molecular |
C30H50O2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(3S,5R,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)9-11-24(31)20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h9,20-21,24-26,31-32H,10-18H2,1-8H3/t20-,21+,24+,25-,26-,28+,29+,30-/m0/s1 |
Clave InChI |
KKWJCGCIAHLFNE-KFPHZHIMSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H](CC=C(C)C)O |
SMILES |
CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O |
SMILES canónico |
CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Inotodiol; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Inotodiol exerts its effects through various mechanisms depending on the cell type and context.
ANone:
- Molecular formula: C30H50O2 [, , , ]
- Molecular weight: 442.72 g/mol [, , ]
- Spectroscopic data: The structure of inotodiol has been elucidated using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR, 13C NMR, DEPT, HSQC, HMBC, HHCOSY, and NOESY have been used to determine the connectivity and stereochemistry of inotodiol. [, , , , ]
- Mass spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) has been employed to determine the molecular weight and formula of inotodiol. []
A: While the research provided does not extensively discuss the material compatibility and stability of inotodiol in various material matrices, it highlights its low solubility in water and some organic solvents, impacting its bioavailability. [] Further research is needed to fully understand its stability under different conditions and in diverse material formulations.
ANone: The provided research focuses on the biological activities of inotodiol and does not indicate any inherent catalytic properties or applications in chemical reactions.
ANone: The research provided does not mention any specific computational chemistry studies or QSAR models developed for inotodiol. This area presents a potential avenue for future research to further explore its structure-activity relationship and optimize its therapeutic potential.
A: While a comprehensive SAR study is not available in the provided research, some insights can be gleaned from studies comparing inotodiol's activity to other triterpenoids from Inonotus obliquus. For example, inotodiol and trametenolic acid, both isolated from I. obliquus, showed stronger cytotoxicity against cancer cell lines compared to lanosterol. [, ] This suggests that the presence and position of hydroxyl groups on the lanostane skeleton may play a crucial role in their anticancer activity. More detailed investigations are needed to fully elucidate the SAR of inotodiol and develop analogs with improved potency and selectivity.
A: The research highlights the challenge of inotodiol's low solubility in water and some organic solvents, limiting its bioavailability for therapeutic applications. [] To overcome this, a nonionic surfactant-based microemulsion delivery system was developed using Tween-80 to encapsulate inotodiol, improving its bioavailability after oral administration in mice. [] This demonstrates the potential of using formulation strategies like microemulsions to enhance the delivery and efficacy of inotodiol. Further research is necessary to explore other formulation approaches and assess the long-term stability of inotodiol under various storage conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


